Cas no 2171429-71-1 ((2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)

(2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid
- EN300-1529085
- (2S)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid
- 2171429-71-1
-
- インチ: 1S/C26H30N2O5/c1-2-23(25(30)31)28-24(29)13-17(16-11-12-16)14-27-26(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22-23H,2,11-15H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t17?,23-/m0/s1
- InChIKey: CWUAFQPJCWAFRC-VXLWULRPSA-N
- ほほえんだ: O=C(CC(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)C1CC1)N[C@H](C(=O)O)CC
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 687
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 105Ų
(2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1529085-1.0g |
(2S)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171429-71-1 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1529085-2.5g |
(2S)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171429-71-1 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1529085-0.05g |
(2S)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171429-71-1 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1529085-5.0g |
(2S)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171429-71-1 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1529085-100mg |
(2S)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171429-71-1 | 100mg |
$2963.0 | 2023-09-26 | ||
Enamine | EN300-1529085-1000mg |
(2S)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171429-71-1 | 1000mg |
$3368.0 | 2023-09-26 | ||
Enamine | EN300-1529085-250mg |
(2S)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171429-71-1 | 250mg |
$3099.0 | 2023-09-26 | ||
Enamine | EN300-1529085-2500mg |
(2S)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171429-71-1 | 2500mg |
$6602.0 | 2023-09-26 | ||
Enamine | EN300-1529085-10000mg |
(2S)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171429-71-1 | 10000mg |
$14487.0 | 2023-09-26 | ||
Enamine | EN300-1529085-0.1g |
(2S)-2-[3-cyclopropyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]butanoic acid |
2171429-71-1 | 0.1g |
$2963.0 | 2023-05-23 |
(2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid 関連文献
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
(2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acidに関する追加情報
Comprehensive Overview of (2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171429-71-1)
The compound (2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid, identified by its CAS No. 2171429-71-1, is a specialized chiral molecule widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a cyclopropyl group and a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it a valuable intermediate in the development of bioactive peptides and small-molecule drugs. Researchers and industry professionals frequently search for this compound due to its role in solid-phase peptide synthesis (SPPS) and its potential applications in drug discovery and bioconjugation.
In recent years, the demand for Fmoc-protected amino acids like (2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid has surged, driven by advancements in peptide therapeutics and targeted drug delivery systems. This compound's chiral purity and stability under SPPS conditions are critical for ensuring high-yield peptide production, a topic frequently discussed in forums and scientific publications. Additionally, its cyclopropyl moiety contributes to enhanced metabolic stability, a feature highly sought after in the design of next-generation pharmaceuticals.
From an SEO perspective, users often search for terms such as "Fmoc-amino acid synthesis", "CAS 2171429-71-1 applications", and "chiral building blocks for peptides". These queries reflect the growing interest in custom peptide synthesis and precision medicine. By incorporating these keywords, this article aims to address common questions, such as how this compound compares to other Fmoc-protected derivatives or its compatibility with automated peptide synthesizers.
The synthetic versatility of (2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid also aligns with trends in green chemistry and sustainable manufacturing. Researchers are increasingly exploring eco-friendly solvents and catalysts for its production, responding to global demands for reduced environmental impact in chemical processes. This focus on sustainability has made the compound a subject of interest in academic research and industrial R&D.
In conclusion, (2S)-2-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid (CAS No. 2171429-71-1) stands out as a pivotal tool in modern peptide chemistry and pharmaceutical innovation. Its applications span from cancer research to neurological drug development, making it a cornerstone for scientists tackling complex medical challenges. As the field evolves, this compound will likely remain at the forefront of cutting-edge therapeutic strategies.
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